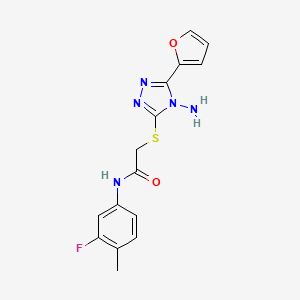![molecular formula C23H29NO9 B12135591 [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, acetamido, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, acylation, and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of acetyloxy groups makes it susceptible to oxidation reactions.
Reduction: The acetamido group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its functional groups make it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate
- [3,4-Bis(acetyloxy)-5-amino-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate
Uniqueness
The presence of the prop-2-en-1-yl group in [3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate distinguishes it from similar compounds. This group can participate in additional chemical reactions, providing unique opportunities for functionalization and derivatization.
Propriétés
Formule moléculaire |
C23H29NO9 |
|---|---|
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
[5-acetamido-3,4-diacetyloxy-6-(2-prop-2-enylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H29NO9/c1-6-9-17-10-7-8-11-18(17)32-23-20(24-13(2)25)22(31-16(5)28)21(30-15(4)27)19(33-23)12-29-14(3)26/h6-8,10-11,19-23H,1,9,12H2,2-5H3,(H,24,25) |
Clé InChI |
ZSFOYFIEAUHINE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2CC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135522.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12135532.png)
![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)



![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)


![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
